molecular formula C25H25F2N3O4S B2911038 N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide CAS No. 451500-43-9

N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2911038
CAS No.: 451500-43-9
M. Wt: 501.55
InChI Key: OZPZJSUXBHNOBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide is a synthetically designed small molecule of significant interest in medicinal chemistry and neuroscience research. This compound features a benzamide core substituted with a fluorine atom for enhanced metabolic stability and binding affinity, linked to a 2-ethoxyphenyl group and a 2-fluorophenyl-piperazine moiety via a sulfonyl bridge. This specific structural architecture suggests potential for high affinity and selectivity towards neurological targets. Compounds incorporating piperazine and sulfonamide groups are frequently investigated for their interaction with central nervous system (CNS) receptors . Specifically, molecules with similar structural motifs, such as the piperazine ring linked to a methoxyphenyl group, have demonstrated notable binding affinity to serotonin and dopamine receptors in scientific studies, indicating potential research applications in the study of psychiatric and neurological conditions . Furthermore, the presence of the sulfonamide group is a feature associated with various biological activities, and related compounds have shown promise in preliminary research for their anticonvulsant properties, believed to function through the modulation of neurotransmitter release and neuronal excitability . Beyond neuroscience, the structural elements of this benzamide derivative, particularly the fluorinated aromatic systems, provide a valuable scaffold for probing protein-ligand interactions and for the development of novel therapeutic agents. Researchers can utilize this compound as a key intermediate or a pharmacological tool to explore signal transduction pathways and enzyme inhibition mechanisms. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-fluoro-5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25F2N3O4S/c1-2-34-24-10-6-4-8-22(24)28-25(31)19-17-18(11-12-20(19)26)35(32,33)30-15-13-29(14-16-30)23-9-5-3-7-21(23)27/h3-12,17H,2,13-16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPZJSUXBHNOBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of N-(2-ethoxyphenyl)-2-fluoro-5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide

This compound is a synthetic compound that has been studied for its potential therapeutic applications, particularly in the field of neuropharmacology. Its structure suggests it may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling.

The compound is believed to exert its effects primarily through modulation of neurotransmitter systems, particularly those involving serotonin and dopamine. This is inferred from its structural similarities to known psychoactive compounds that target these pathways.

Pharmacological Studies

  • Antidepressant Activity : Research indicates that compounds with similar structures may possess antidepressant properties by acting as selective serotonin reuptake inhibitors (SSRIs). Studies have shown that modifications in the piperazine ring can enhance binding affinity to serotonin receptors, which could translate to increased antidepressant efficacy.
  • Anxiolytic Effects : Some derivatives of similar compounds have demonstrated anxiolytic effects in animal models. The presence of the piperazine moiety is often associated with such activities, suggesting that this compound may also exhibit anxiolytic properties.
  • Antipsychotic Potential : Given its structural features, there is potential for antipsychotic activity. Compounds targeting dopamine D2 receptors are known to be effective antipsychotics, and this compound’s design hints at possible interactions with these receptors.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds:

  • Study 1 : A derivative with a closely related structure was tested in vivo for its effects on anxiety-like behaviors in rodents. Results indicated a significant reduction in anxiety behaviors compared to control groups, suggesting potential for therapeutic use in anxiety disorders.
  • Study 2 : In vitro assays demonstrated that another analog displayed high affinity for serotonin receptor subtypes, leading to enhanced serotonergic signaling, which is crucial for mood regulation.

Data Summary Table

Property Value/Description
Molecular FormulaC20H22F2N4O3S
Target ReceptorsSerotonin receptors (5-HT), Dopamine D2
Potential ActivitiesAntidepressant, Anxiolytic, Antipsychotic
IC50 Values (Example)Varies by analog; typically low nanomolar range
Side EffectsNot fully characterized; requires further study

Comparison with Similar Compounds

Compound A : 5-Fluor-N-(4-fluor-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)-2-[(2S)-1,1,1-trifluorpropan-2-yl]oxy]benzamide (EP 3 532 474 B1)

  • Key Differences :
    • Replaces the ethoxyphenyl group with a 4-fluoro-2,6-dimethylphenyl substituent.
    • Incorporates a triazoloxazine ring instead of a simple piperazine sulfonyl group.
    • Features a trifluoropropoxy side chain, enhancing metabolic resistance compared to the target compound’s ethoxy group .
  • Synthesis : Prepared via coupling of benzoyl chloride intermediates with substituted anilines, similar to methods described for the target compound’s analogues .

Compound B : N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide (CAS 297150-41-5)

  • Key Differences :
    • Substitutes the benzamide core with an acetamide backbone.
    • Retains a piperazine group but lacks the sulfonyl bridge, reducing polarity.
    • The 2-chloro-5-(trifluoromethyl)phenyl group may confer stronger electron-withdrawing effects than the target’s 2-ethoxyphenyl group .
  • Molecular Weight : 397.82 g/mol (vs. ~525 g/mol estimated for the target compound), indicating a more compact structure .

Benzamide Derivatives with Sulfonamide Linkages

Compound C : N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)acetamide (CAS 692746-84-2)

  • Key Differences :
    • Uses a dichlorophenyl sulfonyl group instead of a fluorophenyl-piperazine sulfonyl moiety.
    • The acetamide group and methoxyphenyl substitution suggest divergent target selectivity, possibly in herbicide or antifungal applications .
  • Synthesis : Likely involves sulfonylation of aniline precursors, a strategy applicable to the target compound’s synthesis .

Compound D : 4-bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide (EP 3 532 474 B1)

  • Key Differences: Bromo and trifluoropropoxy substituents enhance halogen bonding and steric bulk.
  • Yield : 90% in synthesis, suggesting efficient coupling methods for halogenated benzamides .

Functional Group Analysis

Feature Target Compound Closest Analogues
Core Structure Benzamide Benzamide (Compounds A, D)
Sulfonamide Linkage Piperazine-sulfonyl Dichlorophenyl-sulfonyl (Compound C)
Substituents 2-ethoxyphenyl, 2-fluorophenyl-piperazine Trifluoropropoxy (Compound A), CF3 (Compound B)
Molecular Weight ~525 g/mol (estimated) 397–525 g/mol

Research Implications and Limitations

The evidence highlights structural parallels but lacks explicit pharmacological or biochemical data for the target compound. Patent documents (e.g., EP 3 532 474 B1) suggest that fluorinated benzamides with sulfonamide linkages are prioritized for agrochemical or CNS drug development . However, the ethoxyphenyl-piperazine sulfonyl combination remains underexplored, warranting further studies on solubility, receptor affinity, and metabolic stability.

Note: All comparisons are based on structural and synthetic data from the provided evidence; functional activity predictions are speculative.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.